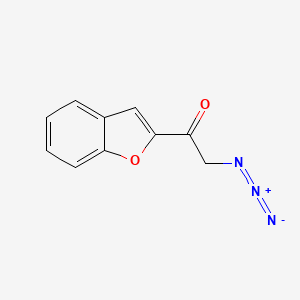

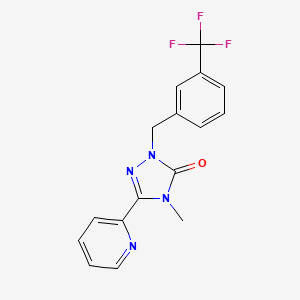

![molecular formula C21H16N4O4 B2526002 N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide CAS No. 850930-22-2](/img/structure/B2526002.png)

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of imidazo[1,2-a]pyridines, which have been shown to exhibit various biological activities.

Scientific Research Applications

Organic Synthesis and Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Researchers have explored the direct functionalization of this scaffold as an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives. The compound you’ve mentioned likely contributes to this area by providing a versatile starting point for further modifications.

Corrosion Inhibition

A study involving a related complex demonstrated its effectiveness as a corrosion inhibitor. At low concentrations (50-1000 ppm), it achieved an impressive 99% inhibition efficiency . This property could be harnessed in materials science and industrial applications.

Antibacterial Activity

The same complex exhibited antibacterial activity against E. coli and Bacillus spp bacteria, with inhibition diameters of 12±2.1 mm and 15±2.4 mm, respectively . This finding suggests potential applications in medicine, agriculture, or hygiene products.

Cyclooxygenase (COX) Inhibition

Researchers have synthesized and evaluated related compounds for their COX inhibition activity . COX enzymes play a crucial role in inflammation and pain pathways, making this application relevant in drug discovery and pain management.

Anti-Tuberculosis Activity

In a mouse model infected with Mycobacterium tuberculosis (Mtb H37Rv), a compound similar to the one you’ve mentioned showed significant reductions in bacterial load at different doses . This finding highlights its potential as an anti-TB agent.

Solvent-Free Synthesis

Imidazo[1,2-a]pyridines can be synthesized without solvents or catalysts. For instance, 2-phenylimidazo[1,2-a]pyridine was obtained in 82% yield using water under microwave irradiation . Such green chemistry approaches are valuable for sustainable synthesis.

Mechanism of Action

Target of Action

The primary target of N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

The compound interacts with the COX enzyme, inhibiting its activity . The docking studies suggest that the molecules of this compound are positioned well in the COX-2 active site .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade, a biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX, the compound reduces the production of prostanoids, which play a role in many inflammatory processes .

Result of Action

The result of the compound’s action is a reduction in inflammation, pain, and fever caused by prostaglandins . In particular, one derivative of the compound exhibited high potency and selectivity against the COX-2 enzyme .

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4/c1-29-17-11-7-14(8-12-17)19-20(24-13-3-2-4-18(24)22-19)23-21(26)15-5-9-16(10-6-15)25(27)28/h2-13H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZGWSRSMRHQTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

![methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride](/img/structure/B2525928.png)

![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)

![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2525938.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2525939.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2525942.png)